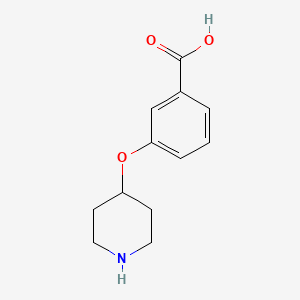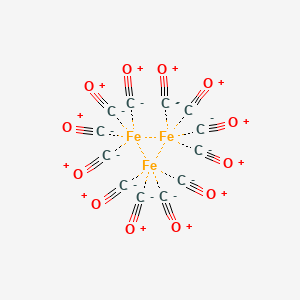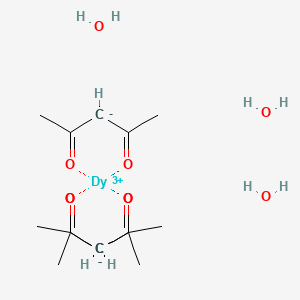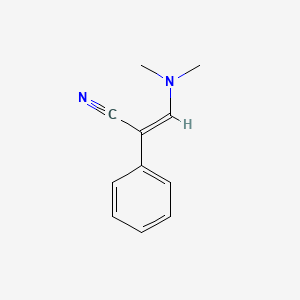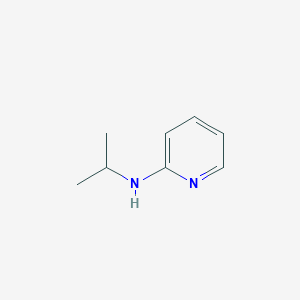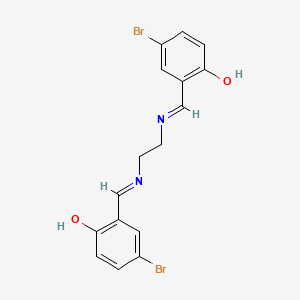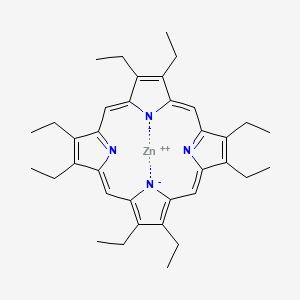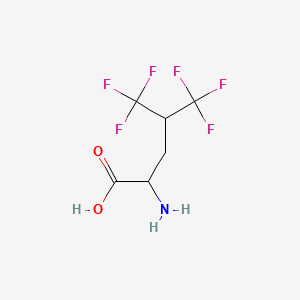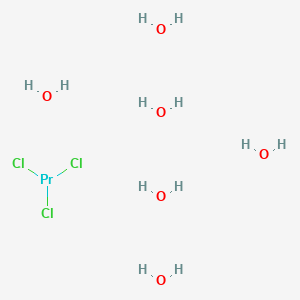
Praseodymium(III) chloride hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Praseodymium(III) chloride hexahydrate can be synthesized from praseodymium oxide by employing dry methods in the presence of ammonium chloride. An assembly synthesis under inert gas has been established, revealing that NH4Cl begins to lose weight at 188°C, with a significant weight loss ending at 302°C when heated under a nitrogen atmosphere. NH4Cl participates directly in the reaction, and HCl decomposed from NH4Cl also contributes to the chlorination reaction. Various synthesis parameters such as temperature, contact time, and chemical composition have been studied to determine the optimum conditions for synthesis (Mendil et al., 2013).
Molecular Structure Analysis
The molecular structure of praseodymium(III) chloride complexes has been extensively studied. For instance, the structure of a six-coordinate rare earth complex involving trichlorotris(hexamethylphosphoramide)praseodymium(III) showcases a Pr(III) ion coordinated to three hexamethylphosphoramide molecules via oxygen atoms and to three Cl− ions, forming an octahedral coordination sphere (Radonovich & Glick, 1973).
Chemical Reactions and Properties
The electrochemical behavior of praseodymium in molten chlorides has been explored, revealing that Pr(III) is the only stable oxidation state in both eutectic LiCl–KCl and equimolar CaCl2–NaCl melt at different temperatures. The Pr(III)/Pr(0) electrochemical system is quasi-reversible, with the kinetics and mass transport towards the electrode being a simple diffusion process (Castrillejo et al., 2005).
Physical Properties Analysis
The crystal structure of praseodymium chloride with α-D-ribopyranose pentahydrate reveals the Pr(3+) ion being nine-coordinated with five Pr-O bonds from water molecules, three from hydroxyl groups, and one from chloride, forming an extensive hydrogen-bond network. This complex structure provides insight into the coordination and physical properties of praseodymium(III) chloride in the solid state (Yang et al., 2001).
Chemical Properties Analysis
The structural studies of bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate provide insights into the chemical properties of praseodymium(III) chloride complexes. The spectroscopic, thermoanalytical, elemental, and magnetic measurements suggest a structure with single crystallographic types of O-coordinated or ionic saccharinato residues, with at least three structural types of water of hydration, and chloride counter-ions in the outer-sphere (Icbudak et al., 2002).
Aplicaciones Científicas De Investigación
Electrochemical Behavior : Praseodymium was examined in molten chlorides with different oxoacidity properties. It was found that Pr(III) is the only stable oxidation state in these environments. The study provided insights into the reaction mechanisms and transport parameters of Pr(III) on an inert electrode, revealing a quasi-reversible Pr(III)/Pr(0) electrochemical system and calculated diffusion coefficients (Castrillejo et al., 2005).
Structural Characterization : Lanthanide(III) chloride adducts with tetrahydrofuran were prepared and characterized, providing details on the crystal and molecular structures of Praseodymium(III) complexes. This research adds to the understanding of structural patterns in lanthanide complexes (Willey et al., 1997).
Optical and Magnetic Properties : The synthesis and characterization of rare-earth metal selenoantimonates(III) were explored. This included the study of the praseodymium compound's structure, optical spectrum, and magnetic susceptibility, contributing to the understanding of the material's physical properties (Chen & Dorhout, 1997).
Sensor Applications : A PVC membrane sensor for praseodymium(III) ions was developed using a specific membrane carrier. This sensor showed a wide linear dynamic range, quick response time, and satisfactory selectivity, indicating potential for practical applications in detecting Pr(III) ions (Zamani et al., 2009).
Luminescence Applications : A study focused on the luminescence properties of lanthanide ions, including praseodymium. It investigated the interaction between DNA–CTMA and praseodymium, highlighting the potential for applications as bioactive probes (Lazăr et al., 2016).
Structural Studies of Complexes : Research on bis(o-sulfobenzimidato)praseodymium(III) chloride hexahydrate provided insights into the structure through spectroscopic, thermoanalytical, elemental, and magnetic measurements. This contributes to the understanding of rare-earth metal(III) saccharinates (Icbudak et al., 2002).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
trichloropraseodymium;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.6H2O.Pr/h3*1H;6*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYWHLVESVMEHZ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.Cl[Pr](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3H12O6Pr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(III) chloride hexahydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


